2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride
Description
Chemical Identity and Properties
2-(Chloromethyl)-6-fluoro-1H,3-benzodiazole-4-carboxylic acid hydrochloride (CAS: 1193389-44-4) is a halogenated benzodiazole derivative with the molecular formula C₉H₇Cl₂FN₂O₂ and a molecular weight of 265.07 g/mol . Its structure features a benzodiazole core substituted with a chloromethyl group at position 2, a fluorine atom at position 6, and a carboxylic acid moiety at position 4, which is further stabilized as a hydrochloride salt. The compound is labeled as "For Research Use Only" and is associated with significant handling precautions due to its hazardous nature .
The compound’s safety data sheet emphasizes risks such as skin/eye irritation, respiratory sensitization, and environmental toxicity . Storage recommendations include keeping the material in a cool, dry, and well-ventilated area, away from incompatible substances.
Properties
IUPAC Name |
2-(chloromethyl)-6-fluoro-1H-benzimidazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O2.ClH/c10-3-7-12-6-2-4(11)1-5(9(14)15)8(6)13-7;/h1-2H,3H2,(H,12,13)(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYJECSLPJZOCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)N=C(N2)CCl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-fluoroaniline, with a suitable reagent like formic acid or formamide to form the benzodiazole ring.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents like chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst such as zinc chloride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.
Electrophilic Aromatic Substitution:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or amino derivatives.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonic acid, or halogenated derivatives.
Oxidation and Reduction: Formation of various oxidized or reduced benzodiazole derivatives.
Scientific Research Applications
Chemistry
2-(Chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the development of more complex organic molecules and heterocycles.
Biology
In biological research, this compound has been investigated for its potential as a biochemical probe or inhibitor. Its ability to interact with specific molecular targets makes it valuable in studying biological pathways.
Medicine
The compound has shown promise in medicinal chemistry, particularly for its potential antimicrobial, antiviral, and anticancer activities. Notable findings include:
- Antimicrobial Activity : Demonstrated efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 20–70 µM.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20–40 µM |
| Escherichia coli | 40–70 µM |
This suggests its potential as a candidate for developing new antimicrobial agents, especially against multi-drug resistant strains.
Industrial Applications
The compound is utilized in the development of specialty chemicals, dyes, and materials with specific properties. Its unique structural characteristics allow for tailored applications in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
However, based on its molecular features, hypothetical comparisons can be inferred with other benzodiazole derivatives. Below is a speculative analysis derived from benzodiazole chemistry:
Table 1: Hypothetical Comparison with Related Benzodiazole Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Differences | Potential Applications |
|---|---|---|---|---|
| 2-(Chloromethyl)-6-fluoro-1H,3-benzodiazole-4-carboxylic acid hydrochloride | 2-ClCH₂, 6-F, 4-COOH·HCl | 265.07 | Hydrochloride salt; dual halogenation | Research (antimicrobial probes) |
| 2-Methyl-6-fluoro-benzodiazole-4-carboxylic acid | 2-CH₃, 6-F, 4-COOH | ~225.1 (estimated) | Lacks chloromethyl group; no salt form | Fluorescent labeling |
| 2-Chloro-5-nitro-1H-benzodiazole-7-carboxylic acid | 2-Cl, 5-NO₂, 7-COOH | ~257.5 (estimated) | Nitro group enhances reactivity | Antiviral agents |
Key Observations
Salt Form : The hydrochloride salt improves solubility in polar solvents, a feature absent in neutral benzodiazole carboxylic acids.
Safety Profile : The compound’s hazard warnings (e.g., H315, H319, H335 ) suggest higher acute toxicity compared to simpler derivatives like 2-methyl-6-fluoro analogs, likely due to reactive chloromethyl groups.
Further research into peer-reviewed studies or patent literature is required to validate these hypotheses.
Biological Activity
2-(Chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride is a synthetic compound belonging to the benzodiazole family, characterized by its unique structure that includes a chloromethyl group and a fluorine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.
- Molecular Formula : C9H7Cl2FN2O2
- Molecular Weight : Approximately 265.07 g/mol
- Structure : Features a fused benzene and diazole ring, enhancing its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showing efficacy against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20–40 µM |
| Escherichia coli | 40–70 µM |
These values suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against multi-drug resistant strains .
The mechanism of action for this compound involves:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in bacterial DNA replication and repair.
- Receptor Modulation : The compound could modulate specific receptors or pathways involved in cellular proliferation and survival, contributing to its anticancer effects .
Study on Antibacterial Efficacy
A study evaluated the antibacterial activity of various benzodiazole derivatives, including this compound. Results indicated that it had comparable activity to established antibiotics, making it a promising candidate for further development .
Anticancer Potential
In vitro studies on related benzodiazole compounds have shown that they can induce apoptosis in cancer cell lines by targeting specific signaling pathways. While direct studies on this compound are still emerging, its structural similarity to active derivatives suggests potential efficacy against cancer .
Q & A
[Basic] What synthetic routes are commonly employed for the preparation of this compound, and what are their critical parameters?
The synthesis typically involves multi-step reactions, starting with the functionalization of the benzodiazole core. Key steps include fluorination at the 6-position, chloromethylation at the 2-position, and carboxylation at the 4-position. Critical parameters include:
- Temperature control : Fluorination and chloromethylation are highly temperature-sensitive; deviations can lead to byproducts (e.g., overhalogenation) .
- Protecting groups : The carboxylic acid group may require protection (e.g., esterification) during chloromethylation to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for nucleophilic substitutions .
[Basic] Which analytical techniques are essential for confirming the purity and structural integrity of this compound post-synthesis?
- 1H/13C NMR : Identifies proton environments and confirms substitution patterns (e.g., distinguishing between chloromethyl and fluorophenyl groups) .
- Mass spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., chlorine’s M+2 peak) .
- HPLC with UV detection : Assesses purity (>95% is standard for research-grade material) .
[Advanced] How can researchers resolve conflicting data regarding the compound’s reactivity in nucleophilic substitution reactions observed in different studies?
Discrepancies may arise from solvent polarity, counterion effects (HCl vs. other salts), or competing reaction pathways. To address this:
- Systematic solvent screening : Compare reactivity in DMSO, DMF, and THF to isolate solvent-dependent effects .
- Control experiments : Use model compounds (e.g., without the chloromethyl group) to identify competing pathways .
- Computational modeling : DFT calculations can predict transition states and explain regioselectivity variations .
[Advanced] What methodological approaches are recommended for investigating the compound’s potential as a protease inhibitor in biochemical assays?
- Kinetic assays : Measure inhibition constants (Ki) using fluorogenic substrates (e.g., FRET-based probes) under physiological pH .
- Docking studies : Utilize AutoDock Vina or Schrödinger Suite to predict binding modes with target proteases .
- Stability testing : Monitor compound degradation in assay buffers (PBS, Tris-HCl) via LC-MS to ensure reliable IC50 values .
[Basic] How should researchers handle and store this compound to prevent degradation?
- Storage conditions : -20°C in airtight, light-resistant containers under inert gas (argon) to minimize hydrolysis of the chloromethyl group .
- Solubility considerations : Pre-dissolve in DMSO for biological assays, but avoid freeze-thaw cycles to prevent precipitation .
[Advanced] What strategies can mitigate instability issues during in vitro biological assays?
- Buffer optimization : Include stabilizers like BSA (0.1%) or cyclodextrins to reduce non-specific binding .
- Short-term exposure : Limit incubation times (<24 hours) to minimize hydrolytic degradation .
[Basic] What purification methods are optimal for isolating this compound from reaction mixtures?
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → methanol) to separate polar byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals due to the compound’s moderate solubility .
[Advanced] How can structure-activity relationship (SAR) studies be designed to explore modifications of this compound?
- Scaffold diversification : Synthesize analogs with varying substituents (e.g., replacing fluorine with chlorine) and compare bioactivity .
- Pharmacophore mapping : Use MOE or Discovery Studio to identify critical functional groups (e.g., chloromethyl for covalent binding) .
[Basic] What safety precautions are necessary when working with this compound in the laboratory?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact, given the reactive chloromethyl group .
- Ventilation : Perform reactions in fume hoods to prevent inhalation of HCl vapors released during decomposition .
[Advanced] How can computational chemistry predict the compound’s behavior in novel reaction environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
